molecular formula C17H23ClN2O4S B11126974 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide

Cat. No.: B11126974
M. Wt: 386.9 g/mol
InChI Key: JDLJTKZTGPRGLF-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl chloride group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-4-ethoxybenzenesulfonyl chloride, which is then reacted with N-cyclopropylpiperidine-3-carboxamide under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various sulfonamide or sulfonate esters, depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of a cyclopropyl moiety, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23ClN2O4S

Molecular Weight

386.9 g/mol

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-cyclopropylpiperidine-3-carboxamide

InChI

InChI=1S/C17H23ClN2O4S/c1-2-24-16-8-7-14(10-15(16)18)25(22,23)20-9-3-4-12(11-20)17(21)19-13-5-6-13/h7-8,10,12-13H,2-6,9,11H2,1H3,(H,19,21)

InChI Key

JDLJTKZTGPRGLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CC3)Cl

Origin of Product

United States

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